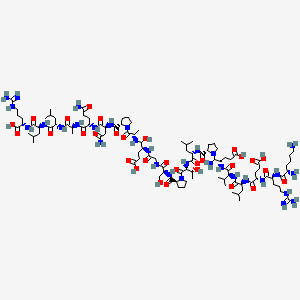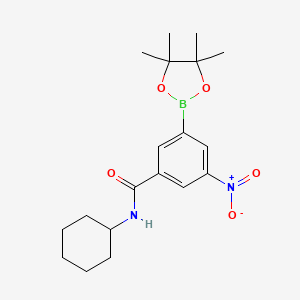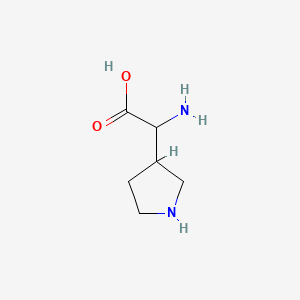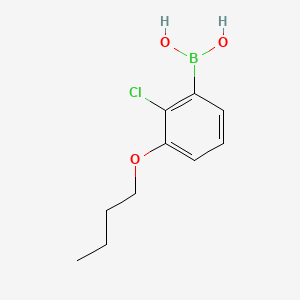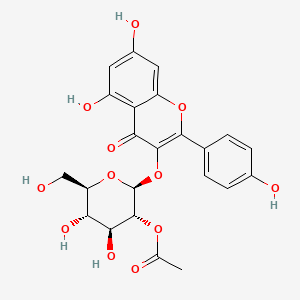
Des-(2-hydroxyethyl)opipramol Dihydrochloride
説明
CAS Number: 4346-38-7
科学的研究の応用
Analytical Techniques and Metabolite Analysis
- Des-(2-hydroxyethyl)opipramol dihydrochloride, a metabolite of opipramol, can be quantitatively determined in biological samples. A dual radio-isotope derivative technique has been developed for simultaneous assessment of opipramol and its deshydroxyethyl metabolite in biological material, demonstrating a significant advancement in drug metabolite analysis (Riess, 1977).
- Another research study focused on postmortem quantitation of opipramol and its deshydroxyethyl metabolite. This work highlights its application in forensic science, particularly in cases of fatal poisoning, indicating the importance of these metabolites in forensic toxicology (Skopp et al., 1996).
Pharmacokinetics and Bioavailability
- A study on the bioavailability of opipramol from different formulations (such as film-coated and sugar-coated tablets) also included analysis of the deshydroxyethyl opipramol metabolite. This research is crucial for understanding the pharmacokinetics and relative bioavailability of opipramol and its metabolites, providing insights into the drug's effectiveness and safety profile (Kees et al., 2003).
Spectrophotometric Analysis
- This compound has been involved in the development of sensitive spectrophotometric methods for the determination of tricyclic antidepressants. These methods are vital for the quality control and analysis of pharmaceuticals containing opipramol and its metabolites (Syeda et al., 2005).
Solubility and Drug Formulation
- Research into the improvement of opipramol base solubility by complexation with β-cyclodextrin also discusses the role of this compound. This study is significant in the field of drug formulation and delivery, as it explores methods to enhance the solubility and thus the bioavailability of opipramol (Majewska et al., 2018).
特性
IUPAC Name |
11-(3-piperazin-1-ylpropyl)benzo[b][1]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-3-8-20-18(6-1)10-11-19-7-2-4-9-21(19)24(20)15-5-14-23-16-12-22-13-17-23/h1-4,6-11,22H,5,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUIIIUHZIHOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347790 | |
| Record name | 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-38-7 | |
| Record name | 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


